molecular formula C12H24N2O2 B111920 Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate CAS No. 146093-46-1

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Cat. No.: B111920
CAS No.: 146093-46-1
M. Wt: 228.33 g/mol
InChI Key: LBQDLHPFISVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS: 205059-24-1) is a Boc-protected piperidine derivative featuring a 2-aminoethyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents, antiprotozoal drugs, and other bioactive molecules . Its structure combines the steric protection of the tert-butyloxycarbonyl (Boc) group with the nucleophilic reactivity of the primary amine, enabling selective functionalization during multi-step syntheses. For example, it has been utilized in the preparation of peptidomimetics and small-molecule inhibitors via coupling reactions with activated carbonyl intermediates .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQDLHPFISVBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363817
Record name tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146093-46-1
Record name tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Result of Action

The result of the action of this compound, when used in a PROTAC, is the degradation of the target protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex. Additionally, the presence of other proteins or compounds can potentially interfere with the action of the PROTAC.

Biological Activity

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with trace amine-associated receptors (TAARs) and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl piperidine derivatives with aminoethyl groups. The synthesis process often utilizes solvents like tetrahydrofuran (THF) and involves multiple steps, including the formation of intermediates such as tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate .

Biological Activity

1. Interaction with TAARs

The compound exhibits agonistic activity at trace amine-associated receptor 1 (TAAR1), which is implicated in various neurophysiological processes. In vitro studies have demonstrated that this compound activates TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, showing about 65% agonism compared to tyramine hydrochloride, a known positive control . This activation suggests potential implications for treating conditions such as schizophrenia where TAAR1 modulation may be beneficial.

2. Mechanistic Insights

The mechanism of action appears to involve the modulation of intracellular signaling pathways associated with TAARs. The compound's ability to activate these receptors indicates a role in neurotransmitter release and neuronal signaling, which could contribute to its therapeutic effects. The structure of the compound, lacking stereocenters, allows for further modifications that could enhance its binding affinity and selectivity for TAARs .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Study ReferenceActivityEC50 ValueComments
TAAR1 Agonism0.507 μMSignificant activation compared to control
Cytotoxicity in GBM cellsNot specifiedInduced methuosis; potential anticancer properties
Enzyme InhibitionNot specifiedStudied as an inhibitor for Mycobacterium tuberculosis

3. Anticancer Potential

Research has indicated that derivatives of piperidine compounds, including this compound, may exhibit cytotoxic effects against glioblastoma (GBM) cells. The mechanism involves inducing methuotic cell death, characterized by cellular vacuolization and subsequent cell death pathways. This finding opens avenues for exploring the compound's potential as an anticancer agent .

Scientific Research Applications

Interaction with Trace Amine-Associated Receptors (TAARs)

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate exhibits agonistic activity at TAAR1, which plays a crucial role in various neurophysiological processes. Key findings include:

  • Effective Concentration (EC50) : Approximately 0.507 μM, demonstrating significant agonism compared to tyramine hydrochloride.
  • Therapeutic Implications : The activation of TAAR1 suggests potential applications in treating conditions such as schizophrenia, where modulation of neurotransmitter systems is beneficial.

Anticancer Potential

Research indicates that derivatives of this compound may possess cytotoxic effects against glioblastoma cells. Mechanistic studies reveal:

  • Induction of Methuotic Cell Death : Characterized by cellular vacuolization leading to cell death.
  • Exploration for Anticancer Agents : This activity opens avenues for further investigation into its potential as an anticancer therapeutic.

Case Studies and Research Findings

The following table summarizes key biological activities and their implications:

Activity Details References
Interaction with TAARsAgonistic activity at TAAR1 with EC50 ~0.507 μM; implications for neuropsychiatric disorders
Anticancer ActivityCytotoxic effects on glioblastoma cells; induces methuotic cell death
Use in PROTAC DevelopmentSemi-flexible linker facilitating targeted protein degradation

PROTAC Technology

This compound serves as a critical component in PROTAC technology, which enables targeted protein degradation. Its role includes:

  • Linker Functionality : Connecting E3 ligase ligands with target protein ligands.
  • Influence on Pharmacokinetics : The properties of the linker affect absorption, distribution, metabolism, and excretion (ADME) characteristics of the resulting PROTACs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with analogs differing in substituents, stereochemistry, and functional groups, emphasizing their structural, physicochemical, and biological distinctions.

Substituted Piperidine Derivatives with Amino/Alkyl Modifications
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Biological Activity/Use Reference
This compound C₁₂H₂₄N₂O₂ 228.33 205059-24-1 Primary amine at 4-position; Boc-protected Intermediate for antiviral/antiprotozoal agents
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 1707580-61-7 Pyridinyl substituent at 4-position; dual amino groups Not classified for hazards; research use
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate C₁₁H₂₃N₃O₂ 229.32 871115-32-1 Geminal amino and aminomethyl groups at 4-position Unclassified hazards; high purity (97%)
Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate C₁₇H₂₅ClN₂O₃ 340.85 862874-17-7 Phenolic ether with chloro and methyl substituents; aromatic amino group Predicted pKa: 4.29; high boiling point (463°C)

Key Observations :

  • Steric and Electronic Effects: The 2-aminoethyl group in the parent compound enhances flexibility and reactivity compared to rigid pyridinyl (CAS 1707580-61-7) or bulky phenoxy (CAS 862874-17-7) analogs. This flexibility facilitates its incorporation into larger molecular architectures .
  • Biological Relevance: Derivatives of the parent compound, such as those with indazolyl groups, exhibit moderate to high antiprotozoal activity (e.g., against Trypanosoma brucei), outperforming simpler analogs like CAS 862874-17-7, which lack bioactive aromatic moieties .
Stereochemical and Functional Group Variants
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Application Reference
Tert-butyl (3R)-3-aminopiperidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 N/A Chiral center at 3-position; Boc-protected amine Intermediate for enantioselective synthesis
Tert-butyl 4-(2-(piperidin-4-ylmethoxy)ethyl)piperidine-1-carboxylate C₁₈H₃₄N₂O₃ 326.48 N/A Ether-linked piperidine moiety; dual Boc protection Scaffold for kinase inhibitors

Key Observations :

  • Chiral Influence: The (3R)-stereoisomer (CAS N/A) demonstrates utility in asymmetric synthesis, unlike the achiral parent compound, which is used in non-stereoselective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.